molecular formula C18H19N3O6S B1668811 Cefaloglycin CAS No. 3577-01-3

Cefaloglycin

Cat. No. B1668811
CAS RN: 3577-01-3
M. Wt: 405.4 g/mol
InChI Key: FUBBGQLTSCSAON-PBFPGSCMSA-N
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Description

Cefaloglycin, also known as Cephaloglycin, is a first-generation cephalosporin antibiotic . It is a small molecule that is no longer commonly used . It is an orally absorbed derivative of cephalosporin C .


Synthesis Analysis

Cefaloglycin is a semisynthetic, first-generation cephalosporin belonging to the β-lactam class of antibacterial compounds . A method for synthesizing a cefaloglycin intermediate involves common organic solvents such as penicillin G potassium, p-nitrobenzyl chloride, and acetic anhydride .


Molecular Structure Analysis

The chemical formula of Cefaloglycin is C18H19N3O6S . Its average mass is 405.425 Da and its monoisotopic mass is 405.099457 Da . The structure of Cefaloglycin includes 3 defined stereocentres .


Chemical Reactions Analysis

The bactericidal activity of Cefaloglycin results from the inhibition of cell wall synthesis via affinity for penicillin-binding proteins (PBPs) .


Physical And Chemical Properties Analysis

Cefaloglycin has a density of 1.5±0.1 g/cm3, a boiling point of 761.8±60.0 °C at 760 mmHg, and a vapour pressure of 0.0±2.7 mmHg at 25°C . It has 9 hydrogen bond acceptors, 4 hydrogen bond donors, and 7 freely rotating bonds .

Scientific Research Applications

Transcutaneous Nerve Stimulation

  • Cefaly, a device utilizing transcutaneous supraorbital electrostimulation, has shown promise in treating episodic migraines. This device's mechanisms may involve central thalamocortical/cortical level activity (Di Lenola et al., 2015).

Environmental Impact and Decomposition

  • Studies have investigated the decomposition and mineralization of cefaclor, a similar beta-lactam antibiotic, using gamma radiation, which can be crucial for environmental safety (Yu et al., 2008).

Resistance Mechanisms

  • Research on Haemophilus influenzae has shown how the clinical use of cefaclor can lead to populations harboring cefaclor-hydrolyzing ROB-1 β-lactamase, influencing resistance to other antibiotics (Galán et al., 2003).

Antibiotic Effects on Cell Proliferation and Metabolism

  • Studies have examined the impact of cefazolin on human intervertebral disc cell proliferation and metabolism, highlighting the direct effects of antibiotics on cellular functions (Hoelscher et al., 2000).

Drug Delivery Systems

  • Innovative drug delivery systems using mesoporous silicon microparticles for cefazolin have been developed, showing potential in controlled release and reducing antibiotic resistance (Yazdi et al., 2014).

Antibiotic Resistance in Agriculture

  • The use of cefazolin in agricultural settings, like in dairy cows, has been studied to understand its impact on antibiotic resistance genes in the environment (Feng et al., 2020).

Cefazolin and Its Interaction with Human Renal Transporters

  • Investigations into how cefazolin interacts with human renal organic anion and peptide transporters provide insight into its pharmacokinetics and potential impacts on renal function (Li et al., 2006).

Safety And Hazards

In case of exposure, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

properties

IUPAC Name

(6R,7R)-3-(acetyloxymethyl)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O6S/c1-9(22)27-7-11-8-28-17-13(16(24)21(17)14(11)18(25)26)20-15(23)12(19)10-5-3-2-4-6-10/h2-6,12-13,17H,7-8,19H2,1H3,(H,20,23)(H,25,26)/t12-,13-,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUBBGQLTSCSAON-PBFPGSCMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=CC=C3)N)SC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N)SC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4022781
Record name Cephaloglycin
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Molecular Weight

405.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Cephaloglycin
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Solubility

SLIGHTLY SOL IN WATER; PRACTICALLY INSOL IN MOST ORGANIC SOLVENTS /DIHYDRATE/, 1.48e-01 g/L
Record name Cephaloglycin
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Mechanism of Action

The bactericidal activity of cephaloglycin results from the inhibition of cell wall synthesis via affinity for penicillin-binding proteins (PBPs)., CEPHALOTHIN & ITS CONGENERS INHIBIT BACTERIAL CELL-WALL SYNTHESIS IN MANNER SIMILAR TO THAT OF PENICILLIN. /CEPHALOTHIN & ITS CONGENERS/, /PENICILLINS & CEPHALOSPORINS/...HAVE SIMILAR MECHANISM OF ANTIBACTERIAL ACTION; BOTH INTERFERE WITH TERMINAL STEP IN BACTERIAL CELL WALL SYNTH BY INACTIVATING TRANSPEPTIDASE, THEREFORE PREVENTING CROSS-LINKAGE OF PEPTIDOGLYCAN CHAINS. /PENICILLINS & CEPHALOSPORINS/
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Product Name

Cephaloglycin

CAS RN

3577-01-3
Record name Cephaloglycin
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Melting Point

237 °C
Record name Cephaloglycin
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Record name Cephaloglycin
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URL http://www.hmdb.ca/metabolites/HMDB0014827
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

The resultant crude protected cephaloglycin mixture is worked up by treating with a mixture of 27 ml ice-water and 6 ml concentrated HCl and stirred for 15 minutes while cooling with ice. The aqueous phase is separted off and the organic phase is back-extracted with 2 ml ice-water. The combined aqueous phases are heated to 25° C. and TEA is added until a pH value of 4.5/4.7 is reached. The title compound is obtained in the dihydrate form by standing the mixture 30 minutes, filtering the crystals and washing then with 30 ml ice-water and 30 ml 80% acetone, followed by drying. Yield 84.2%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
27 mL
Type
reactant
Reaction Step Two
Name
Quantity
6 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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